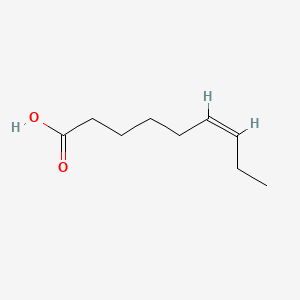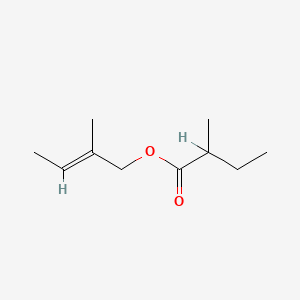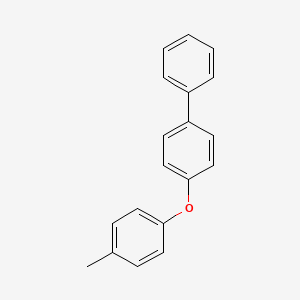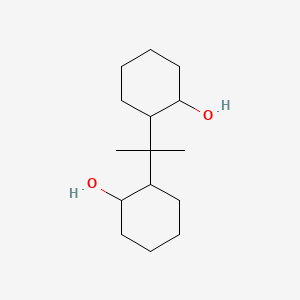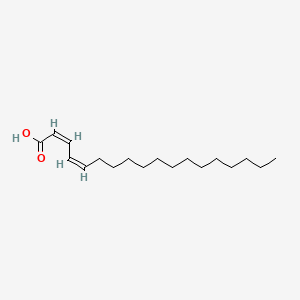
(Z,Z)-Octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated omega-6 fatty acid. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound plays a crucial role in various biological processes, including cell membrane structure and function, and is a precursor to bioactive lipid mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z,Z)-Octadecadienoic acid can be synthesized through several methods. One common synthetic route involves the hydrolysis of triglycerides found in vegetable oils, such as soybean or sunflower oil. The hydrolysis process typically uses an alkaline catalyst, such as sodium hydroxide, under controlled temperature and pressure conditions to yield free fatty acids, including this compound.
Industrial Production Methods: Industrially, this compound is primarily obtained from the extraction and purification of vegetable oils. The oil is first extracted using mechanical pressing or solvent extraction methods. The extracted oil is then subjected to refining processes, including degumming, neutralization, bleaching, and deodorization, to remove impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (Z,Z)-Octadecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction occurs when this compound is exposed to oxygen, leading to the formation of hydroperoxides and subsequent breakdown products such as aldehydes and ketones.
Reduction: Hydrogenation of this compound can convert it into stearic acid, a saturated fatty acid.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like brominated linoleic acid.
Common Reagents and Conditions:
Oxidation: Typically involves atmospheric oxygen or specific oxidizing agents like potassium permanganate under mild conditions.
Reduction: Utilizes hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, under elevated temperatures and pressures.
Substitution: Halogenation reactions often use halogen gases (e.g., bromine) or halogenating agents (e.g., N-bromosuccinimide) under controlled conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Stearic acid.
Substitution: Brominated linoleic acid and other halogenated derivatives.
Scientific Research Applications
(Z,Z)-Octadecadienoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and polymers.
Biology: Plays a role in cell signaling and membrane fluidity. It is also involved in the biosynthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.
Medicine: Studied for its potential therapeutic effects in conditions such as cardiovascular diseases, inflammatory disorders, and skin health. It is also used in the formulation of dietary supplements and pharmaceuticals.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its emulsifying and moisturizing properties.
Mechanism of Action
The mechanism of action of (Z,Z)-Octadecadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a substrate for the enzymatic production of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. These eicosanoids act as signaling molecules that modulate various physiological processes, such as inflammation, blood clotting, and immune responses.
Comparison with Similar Compounds
(Z,Z,Z)-Octadecatrienoic acid (alpha-linolenic acid): An omega-3 fatty acid with three double bonds, known for its anti-inflammatory properties.
(Z,Z,Z)-9,12,15-Octadecatrienoic acid (gamma-linolenic acid): An omega-6 fatty acid with three double bonds, involved in the production of anti-inflammatory eicosanoids.
Stearic acid: A saturated fatty acid with no double bonds, commonly found in animal fats and some plant oils.
Uniqueness: (Z,Z)-Octadecadienoic acid is unique due to its specific role as an essential fatty acid and its involvement in the biosynthesis of eicosanoids. Unlike saturated fatty acids, it contributes to maintaining membrane fluidity and function. Compared to other polyunsaturated fatty acids, its specific double bond configuration and position make it a critical component in various biological processes.
Properties
CAS No. |
28984-77-2 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2Z,4Z)-octadeca-2,4-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h14-17H,2-13H2,1H3,(H,19,20)/b15-14-,17-16- |
InChI Key |
ADHNUPOJJCKWRT-WHEHHYQMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C\C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


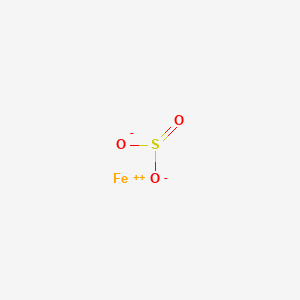

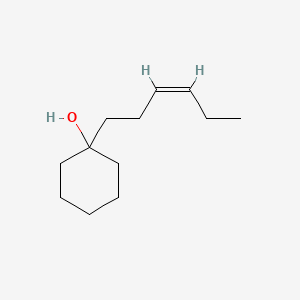
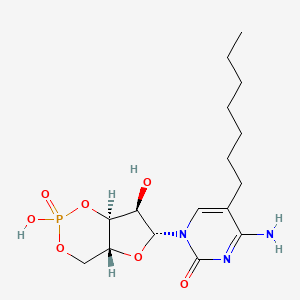

![6-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12653149.png)
